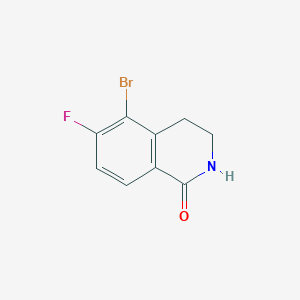

5-Bromo-6-fluoro-3,4-dihydro-2H-isoquinolin-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

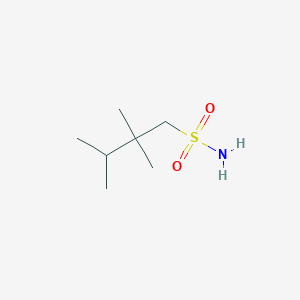

5-Bromo-6-fluoro-3,4-dihydro-2H-isoquinolin-1-one is a derivative of 3,4-dihydroisoquinolin-1(2H)-one . It is an intermediate used in the synthesis of benzolactams as dopamine D3 receptor ligands .

Synthesis Analysis

The synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives, including 5-Bromo-6-fluoro-3,4-dihydro-2H-isoquinolin-1-one, is often achieved using the Castagnoli–Cushman reaction .Molecular Structure Analysis

The molecular formula of 5-Bromo-6-fluoro-3,4-dihydro-2H-isoquinolin-1-one is C9H8BrFNO . The exact mass is 165.058992041 .Chemical Reactions Analysis

As an intermediate, 5-Bromo-6-fluoro-3,4-dihydro-2H-isoquinolin-1-one is used in the synthesis of benzolactams as dopamine D3 receptor ligands. It is also used in the synthesis of new, selective 3-aminopyrazole based MK2-inhibitors .Physical And Chemical Properties Analysis

The molecular weight of 5-Bromo-6-fluoro-3,4-dihydro-2H-isoquinolin-1-one is 165.16 . The compound has a density of 1.559g/cm3 .Scientific Research Applications

Synthesis and Process Improvement

- The compound is utilized as a key intermediate in drug discoveries. It has been synthesized from 6-bromo-2-fluoro-3-methoxybenzaldehyde through a process that includes multiple isolation processes. Process chemistry laboratories have improved the original synthetic route by introducing a telescoping process, leading to a reduction in isolation processes and an 18% increase in yield while maintaining purity (Nishimura & Saitoh, 2016).

Application in Antimicrobial Agents

- Novel quinoline-pyrazoline-based coumarinyl thiazole derivatives have been prepared as antimicrobial agents, demonstrating potent activity against various microbial strains. This implies the potential application of the compound in developing new antimicrobial agents (Ansari & Khan, 2017).

Metalation and Functionalization

- The compound has been involved in reactions leading to the creation of new functional groups, demonstrating its versatility in chemical synthesis. This includes the conversion of bromo-fluoroquinolines into carboxylic acids through halogen/metal permutation and deprotonation and carboxylation processes (Ondi, Volle, & Schlosser, 2005).

Biological Activity and Ligand Binding

- Research has explored the use of the compound in synthesizing ligands for binding σ1 and σ2 receptors. This includes the study of structural modifications in the amine portion of substituted aminobutyl-benzamides, highlighting the compound's relevance in receptor binding studies and potential therapeutic applications (Fan, Lever, & Lever, 2011).

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of benzolactams as dopamine d3 receptor ligands and mk2-inhibitors .

Mode of Action

It’s suggested that similar compounds inhibit intracellular phosphorylation of hsp27 as well as lps-induced tnfα release in cells .

Pharmacokinetics

Similar compounds have been shown to have high gi absorption and are bbb permeant .

Result of Action

Similar compounds have been shown to inhibit intracellular phosphorylation of hsp27 as well as lps-induced tnfα release in cells .

Safety and Hazards

Future Directions

The 3,4-dihydroisoquinolin-1(2H)-one scaffold, to which 5-Bromo-6-fluoro-3,4-dihydro-2H-isoquinolin-1-one belongs, is being explored for plant disease management . The results of these studies will provide crucial information for further design and development of more potent 3,4-dihydroisoquinolin-1(2H)-one derivatives .

properties

IUPAC Name |

5-bromo-6-fluoro-3,4-dihydro-2H-isoquinolin-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrFNO/c10-8-5-3-4-12-9(13)6(5)1-2-7(8)11/h1-2H,3-4H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUKMUSBEHCAGOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C(=C(C=C2)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-6-fluoro-3,4-dihydro-2H-isoquinolin-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,2R,4aS,6aS,6bR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-5-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B2411908.png)

![2-[(1-Acetylazetidin-3-yl)oxy]acetohydrazide](/img/structure/B2411909.png)

![2-{6-hydroxy-4-methyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid](/img/structure/B2411918.png)

![2-(2-Oxo-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)ethyl)isoindoline-1,3-dione](/img/structure/B2411923.png)

![1-(2-Adamantanylethoxy)-3-[4-(4-fluorophenyl)piperazinyl]propan-2-ol, chloride, chloride](/img/structure/B2411926.png)

![Tert-butyl 7-(aminomethyl)-2-azaspiro[3.5]nonane-2-carboxylate;hydrochloride](/img/structure/B2411927.png)

![N-(1-Benzylpiperidin-4-yl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide](/img/structure/B2411928.png)

![1-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxylic acid dihydrochloride](/img/structure/B2411929.png)